molecular formula C14H9Cl2NO2 B5553579 ETHYL 2-CYANO-2-[(1Z)-2,3-DICHLORO-1H-INDEN-1-YLIDENE]ACETATE

ETHYL 2-CYANO-2-[(1Z)-2,3-DICHLORO-1H-INDEN-1-YLIDENE]ACETATE

Cat. No.: B5553579
M. Wt: 294.1 g/mol
InChI Key: ZYBQEGUGXAZEMY-KHPPLWFESA-N
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Description

ETHYL 2-CYANO-2-[(1Z)-2,3-DICHLORO-1H-INDEN-1-YLIDENE]ACETATE is an organic compound with a complex structure that includes a cyano group, an ester group, and a dichloro-substituted indene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-CYANO-2-[(1Z)-2,3-DICHLORO-1H-INDEN-1-YLIDENE]ACETATE typically involves the reaction of ethyl cyanoacetate with a suitable indene derivative under specific conditions. One common method includes the use of a base such as sodium ethoxide in ethanol, which facilitates the formation of the desired product through a condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of phase transfer catalysts can improve the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-CYANO-2-[(1Z)-2,3-DICHLORO-1H-INDEN-1-YLIDENE]ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: Halogen atoms in the indene moiety can be substituted with other functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

ETHYL 2-CYANO-2-[(1Z)-2,3-DICHLORO-1H-INDEN-1-YLIDENE]ACETATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized as a corrosion inhibitor for metals, particularly in acidic environments

Mechanism of Action

The mechanism of action of ETHYL 2-CYANO-2-[(1Z)-2,3-DICHLORO-1H-INDEN-1-YLIDENE]ACETATE involves its interaction with specific molecular targets. For instance, as a corrosion inhibitor, it adsorbs onto the metal surface, forming a protective layer that prevents further corrosion. In biological systems, it may interact with cellular components, disrupting essential processes in microbial or cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 2-CYANO-2-[(1Z)-2,3-DICHLORO-1H-INDEN-1-YLIDENE]ACETATE is unique due to its dichloro-substituted indene moiety, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

ethyl (2Z)-2-cyano-2-(2,3-dichloroinden-1-ylidene)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2NO2/c1-2-19-14(18)10(7-17)11-8-5-3-4-6-9(8)12(15)13(11)16/h3-6H,2H2,1H3/b11-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYBQEGUGXAZEMY-KHPPLWFESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C1C2=CC=CC=C2C(=C1Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C\1/C2=CC=CC=C2C(=C1Cl)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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